Avatrombopag hydrochloride

Overview

Description

Avatrombopag, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It is an orally active, nonpeptide thrombopoietin (TPO) receptor agonist .

Synthesis Analysis

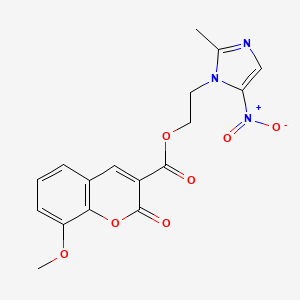

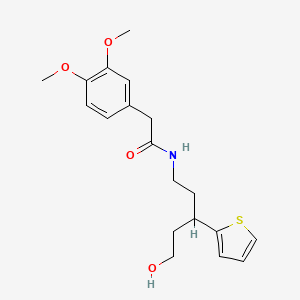

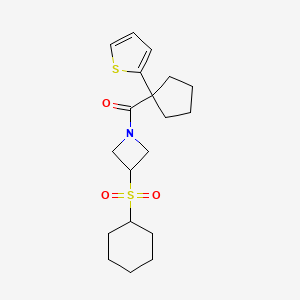

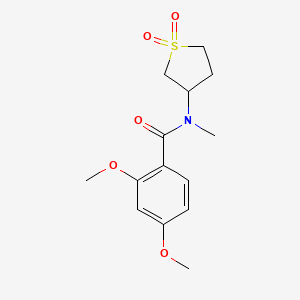

The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction .Molecular Structure Analysis

Avatrombopag is a small molecule that mimics the biological effects of thrombopoietin in vitro and in vivo .Chemical Reactions Analysis

Avatrombopag induces the proliferation of human thrombopoietin receptor-expressing cells in a concentration-dependent manner, resulting in the phosphorylation of STAT3, STAT5, and MAPK (ERK) .Physical And Chemical Properties Analysis

Avatrombopag has a molecular weight of 649.65 and a molecular formula of C29H34Cl2N6O3S2 . It is soluble in DMSO .Scientific Research Applications

Thrombocytopenia Treatment in Chronic Liver Disease

Avatrombopag hydrochloride, an oral thrombopoietin receptor agonist, has been studied for its efficacy in treating thrombocytopenia in patients with chronic liver disease (CLD). Clinical trials have demonstrated its effectiveness in elevating platelet counts, thereby reducing the need for platelet transfusions or rescue procedures during invasive procedures in these patients. It has been shown to significantly increase platelet counts without major adverse effects, offering an important therapeutic option for CLD patients undergoing surgery or other procedures (Terrault et al., 2014), (McCafferty & Lyseng-Williamson, 2018).

Efficacy in Chronic Immune Thrombocytopenia (ITP)

Avatrombopag has been researched for its role in treating chronic immune thrombocytopenia (ITP). Studies have highlighted its ability to increase platelet counts effectively in ITP patients, with a favorable safety profile. It offers a novel treatment option for patients with ITP who have not responded to prior therapies (Jurczak et al., 2018), (Długosz-Danecka et al., 2019).

Pharmacokinetics and Pharmacodynamics

Research on avatrombopag's pharmacokinetics and pharmacodynamics shows that it has a predictable and consistent profile, making it suitable for clinical use in diverse patient populations. Studies have explored its absorption, distribution, metabolism, and excretion, underlining its efficacy and safety in various clinical settings (Nomoto et al., 2018), (Nomoto et al., 2018).

Potential in Other Thrombocytopenic Disorders

Avatrombopag is also under investigation for its potential in treating other thrombocytopenic disorders, such as chemotherapy-induced thrombocytopenia. Its effectiveness in different thrombocytopenic conditions broadens its applicability in clinical medicine (Shirley, 2018).

Drug Interactions and Dosing Adjustments

Studies have assessed avatrombopag in the context of drug interactions, particularly with cytochrome P450 (CYP) 2C9 and CYP3A inhibitors and inducers. These findings are crucial for optimizing dosing regimens and ensuring safe and effective treatment in patients taking multiple medications (Nomoto et al., 2018).

Unique Administration and Safety Aspects

Avatrombopag's oral administration, along with its safety profile, makes it a convenient option for patients, particularly in contrast to other treatments that may have more complex administration requirements or higher risks of adverse effects. It does not require dietary restrictions and has a lower risk of hepatotoxicity, adding to its suitability for long-term use in chronic conditions (Markham, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Avatrombopag has been found to be effective in the treatment of thrombocytopenia in patients with chronic liver disease and immune thrombocytopenia . Future studies could explore its use in newly diagnosed ITP or persistent ITP , and its effectiveness in first-line treatment of severe aplastic anemia . It is also suggested that a lower dose of Avatrombopag could achieve prolonged platelet support and reduce potential thrombotic risk .

properties

IUPAC Name |

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHJSCRYBTVFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35Cl3N6O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

686.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2483222.png)

![4-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2483223.png)

![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)

![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2483235.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2483238.png)